molecular formula C11H14BrNO B5583576 2-(4-bromophenyl)-N-(propan-2-yl)acetamide

2-(4-bromophenyl)-N-(propan-2-yl)acetamide

Cat. No.: B5583576
M. Wt: 256.14 g/mol
InChI Key: LKISRCMQMZLEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-N-(propan-2-yl)acetamide is a chemical compound with the CAS Registry Number 214614-50-3 and a molecular weight of 256.14 g/mol. Its molecular formula is C11H14BrNO. This arylacetamide derivative is supplied with a purity of 95% or higher and is intended for research applications only. Compounds featuring an arylacetamide moiety, such as this one, are of significant interest in medicinal chemistry and pharmacological research, particularly in the study of inflammation and immune responses. Scientific studies on related arylacetamide derivatives have identified them as potential agonists for Formyl Peptide Receptors (FPRs), which are essential in the regulation of endogenous inflammation and immunity . Research indicates that such compounds can demonstrate activity on FPR1 and act as dual FPR1/FPR2 agonists, inducing intracellular Ca2+ flux and chemotaxis in human neutrophils, making them valuable tools for investigating new pathways in immunology . This compound serves as an important building block and intermediate for researchers synthesizing and evaluating novel bioactive molecules in high-throughput screening assays. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. For specific protocol recommendations or technical support regarding this product, researchers are encouraged to contact our scientific team.

Properties

IUPAC Name

2-(4-bromophenyl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)13-11(14)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKISRCMQMZLEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 4-bromoaniline with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-bromoaniline is reacted with acetic anhydride to form 4-bromoacetanilide.

    Step 2: The 4-bromoacetanilide is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Phenyl-substituted acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(4-bromophenyl)-N-(propan-2-yl)acetamide serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable reagent in organic synthesis. For instance, it can be oxidized to form bromophenyl ketones or carboxylic acids, and the bromine atom can be substituted with other functional groups.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. In vitro studies have shown effective inhibition of microbial growth, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : The compound has also been evaluated for its anticancer properties. Studies involving estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating their potential use in cancer therapy .

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases:

  • Pain Management : Some studies suggest that compounds related to this structure may modulate pain pathways by interacting with specific ion channels such as TrpA1, which are involved in pain perception .
  • Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary results indicate that certain derivatives possess significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

StudyFocusKey Findings
Study on Antimicrobial ActivityEvaluated against various bacterial strainsShowed effective inhibition against Gram-positive and Gram-negative bacteria
Anticancer EvaluationTested on MCF7 cell lineCertain derivatives exhibited significant cytotoxicity
Pain Modulation ResearchInvestigated interaction with TrpA1 ion channelsPotential for pain management applications identified
Anti-inflammatory ScreeningCOX enzyme inhibition assaysSome derivatives demonstrated strong COX-2 inhibition

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in various non-covalent interactions, while the acetamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key N-(4-bromophenyl)acetamide derivatives and their properties, highlighting structural and functional distinctions:

Compound Name Substituents/Modifications Molecular Weight Biological Activity/Properties References
N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (9e) Thiazol-3-yl with 4-methoxyphenyl 419.3 g/mol Formyl peptide receptor (FPR) modulation; low yield (15%), high melting point (210–213°C)
N-(4-Bromophenyl)-2-[4-(3-chlorophenyl)-2-oxothiazol-3-yl]acetamide (9f) Thiazol-3-yl with 3-chlorophenyl 423.7 g/mol FPR activity; moderate yield (16%), melting point 203–204°C
AMC3 (Compound 2a) Pyridinone ring with 3-methoxyphenyl and cyano group ~460 g/mol* Potent FPR modulator; anti-inflammatory and analgesic effects
12i Benzothiazine with 3-methoxybenzoyl 552.9 g/mol Dual α-glucosidase/α-amylase inhibition (non-competitive/competitive); anti-diabetic potential
N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzothiazin-2-yl)acetamide Benzothiazine sulfonamide 552.9 g/mol Enzymatic inhibition confirmed via molecular docking and dynamics simulations
N-(4-Bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10a) Indole core with 4-chlorobenzoyl 513.8 g/mol Anticancer activity targeting Bcl-2/Mcl-1 proteins; synthesized via multi-step coupling reactions
2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide (Y030-4575) N-(3-chlorophenyl) substitution 324.6 g/mol High lipophilicity (logP 4.49); potential antimicrobial applications
N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (26) Triazinoindole-thioether linkage ~440 g/mol* Hit identification in protein interaction studies; purity >95%

Structural and Functional Comparisons

  • Heterocyclic vs. Aryl Substituents: Thiazole- and pyridinone-containing derivatives (e.g., 9e, AMC3) exhibit FPR modulation, critical for anti-inflammatory applications . In contrast, benzothiazine derivatives (e.g., 12i) target carbohydrate-metabolizing enzymes, reflecting the role of sulfonamide and hydroxy groups in enzyme binding . Indole-based compounds (e.g., 10a) demonstrate anticancer activity due to planar aromatic systems enabling DNA/protein intercalation .
  • Impact of Halogenation :

    • Bromine at the 4-position enhances stability and membrane permeability. Chlorine substituents (e.g., 9f, Y030-4575) increase electrophilicity, improving interactions with enzymatic nucleophiles .
  • Pharmacokinetic Properties :

    • Lipophilicity (logP 4.49 for Y030-4575) correlates with bioavailability; however, excessive lipophilicity may reduce solubility, as seen in high-melting-point compounds like 9e (210–213°C) .
    • Polar groups (e.g., hydroxy in 12i) improve water solubility and enzyme affinity but may reduce blood-brain barrier penetration .

Biological Activity

The compound 2-(4-bromophenyl)-N-(propan-2-yl)acetamide is an acetamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antioxidant, anticancer, antibacterial, and antifungal properties.

Chemical Structure

The molecular formula for this compound can be represented as C11H14BrNC_{11}H_{14}BrN. The presence of the bromine atom on the phenyl ring is significant as it can influence the compound's biological properties.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various diseases. Studies have indicated that derivatives of acetamides exhibit significant antioxidant properties.

  • DPPH Scavenging Assay : The DPPH radical scavenging method is commonly used to evaluate antioxidant activity. Compounds similar to this compound have shown varying levels of activity. For example, certain hydrazone derivatives demonstrated antioxidant activities surpassing that of ascorbic acid by more than 1.4 times .

Anticancer Activity

The anticancer potential of acetamide derivatives has been widely studied, particularly their effects on various cancer cell lines.

  • Cell Line Testing : The MTT assay has been utilized to assess cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Compounds with similar structural features to this compound exhibited significant cytotoxic effects, particularly against the U-87 cell line .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AU-8715
Compound BMDA-MB-23125
This compoundU-87TBD

Antibacterial Activity

The antibacterial efficacy of compounds similar to this compound has been explored against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (mg/mL)
Compound CS. aureus0.005
Compound DE. coli0.010
This compoundTBD

Antifungal Activity

In addition to antibacterial properties, some derivatives also exhibit antifungal activity.

  • Fungal Strains Tested : The antifungal activity against Candida albicans and Fusarium oxysporum has been documented, with varying degrees of effectiveness depending on the specific structural modifications made to the acetamide backbone .

Table 3: Antifungal Activity of Related Compounds

CompoundFungal StrainMIC (mg/mL)
Compound EC. albicans0.015
Compound FF. oxysporum0.020
This compoundTBD

Q & A

Basic: What are the critical steps in synthesizing 2-(4-bromophenyl)-N-(propan-2-yl)acetamide, and how is its purity ensured?

The synthesis typically involves:

  • Nucleophilic substitution : Reacting 4-bromophenylacetic acid with isopropylamine under coupling agents (e.g., EDC/HOBt).
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are used to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
  • Purity validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and HPLC confirm final purity (>95%) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., bromophenyl resonances at δ 7.2–7.6 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 297.03) .
  • IR spectroscopy : Detects functional groups (amide C=O stretch ~1650 cm1^{-1}) .

Basic: What are the solubility properties of this compound, and how do they influence formulation?

  • Solubility : Poor aqueous solubility (logP ~3.2) necessitates DMSO or ethanol for in vitro assays.
  • Formulation : Co-solvents (e.g., PEG 400) or micellar systems enhance bioavailability for in vivo studies .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

  • Temperature control : Reactions at 60–80°C reduce side-product formation .
  • Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in nitro-group reductions (yield increase from 15% to 27%) .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on intermediates enhance reactivity (Table 1) .

Table 1 : Substituent impact on yield (adapted from )

SubstituentYield (%)
-OCH3_315
-Cl16–18
-NO2_221
-NH2_227

Advanced: How can researchers reconcile contradictory data in reaction yields or bioactivity?

  • Parameter standardization : Ensure consistent solvent purity, temperature, and catalyst loading .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., pH, solvent ratio) .
  • Bioactivity validation : Replicate assays (e.g., IC50_{50} measurements) across multiple cell lines to confirm trends .

Advanced: What computational methods predict binding interactions or crystallographic behavior?

  • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., kinase inhibitors) .
  • SHELX refinement : Resolves crystallographic data for structure determination (R-factor < 0.05) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: How do structural modifications affect pharmacological activity?

  • SAR studies :
    • Bromophenyl group : Enhances lipophilicity and target binding .
    • Isopropylamide : Reduces metabolic degradation compared to bulkier substituents .
  • Bioisosteric replacements : Replacing sulfur with selenium alters redox activity in anticancer assays .

Advanced: What protocols assess in vitro toxicity and mechanism of action?

  • Cytotoxicity assays : MTT or resazurin assays on HL60/RBL-2H3 cells (IC50_{50} values) .
  • Apoptosis markers : Flow cytometry detects Annexin V/PI staining .
  • Enzyme inhibition : Kinase profiling (e.g., EGFR inhibition at 10 µM) .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades >120°C (DSC analysis) .
  • Photostability : Protect from UV light to prevent bromophenyl bond cleavage .
  • Long-term storage : Lyophilized form at -20°C retains activity for >6 months .

Advanced: What strategies resolve polymorphism issues during crystallization?

  • Solvent screening : Test polar/non-polar solvent pairs (e.g., acetonitrile/toluene) .
  • Additive use : Seed crystals or surfactants (e.g., PVP) control crystal growth .
  • PXRD analysis : Compare diffraction patterns to identify stable polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenyl)-N-(propan-2-yl)acetamide
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2-(4-bromophenyl)-N-(propan-2-yl)acetamide

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